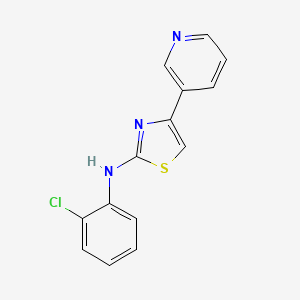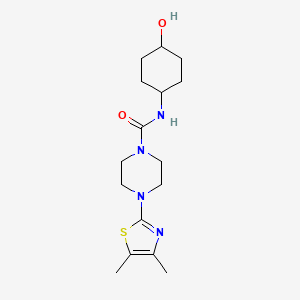![molecular formula C10H20N2O2 B6636760 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide](/img/structure/B6636760.png)
2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide, also known as CPME, is a chemical compound that has gained significant attention in the field of scientific research. It is a cyclic amide that is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA) and has been found to have potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide is not fully understood, but it is believed to act as a GABA receptor agonist. GABA is an inhibitory neurotransmitter that plays a role in reducing neuronal excitability. By activating GABA receptors, 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide may reduce neuronal activity and produce its anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects
2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase GABA levels in the brain, which may contribute to its anxiolytic and sedative effects. 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide has also been shown to decrease glutamate levels, which may contribute to its anticonvulsant effects. Additionally, 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide has been found to increase brain-derived neurotrophic factor (BDNF) levels, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it a readily available compound for research purposes. Additionally, 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide has been extensively studied in animal models, providing a wealth of data on its effects and potential therapeutic applications. However, 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide also has some limitations. Its exact mechanism of action is not fully understood, and further research is needed to elucidate its effects on the brain and body. Additionally, the safety and efficacy of 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide in humans have not been fully established, and more research is needed before it can be used as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide. One area of interest is its potential use in treating anxiety and sleep disorders. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. Additionally, 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Future research should focus on elucidating the mechanism of action of 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide and determining its safety and efficacy in human clinical trials. Finally, 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide may have potential as a tool for studying the role of GABA and glutamate in the brain, and further research is needed to explore this possibility.
Conclusion
In conclusion, 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide is a promising compound with potential therapeutic applications in the treatment of anxiety, sleep disorders, epilepsy, and neurodegenerative diseases. Its mechanism of action is not fully understood, but it is believed to act as a GABA receptor agonist. 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide has been shown to have anxiolytic, sedative, anticonvulsant, and neuroprotective effects, and further research is needed to determine its safety and efficacy in humans. Overall, 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide represents a promising avenue for future research in the field of neuroscience.
Métodos De Síntesis
2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide can be synthesized through a multistep process involving the reaction of cyclopentanone with methylamine and formaldehyde. The resulting intermediate is then reacted with hydroxylamine to form the final product. The synthesis of 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide has been studied extensively for its potential therapeutic applications. It has been found to have anxiolytic and sedative effects in animal models, suggesting its potential use in treating anxiety and sleep disorders. 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, 2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide has been found to have neuroprotective effects, which may make it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[(2-hydroxycyclopentyl)methyl-methylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7(10(11)14)12(2)6-8-4-3-5-9(8)13/h7-9,13H,3-6H2,1-2H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCWPSBKNWKEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N(C)CC1CCCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide](/img/structure/B6636705.png)
![N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B6636717.png)
![[6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636721.png)
![Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone](/img/structure/B6636722.png)
![2-[(4-Phenylsulfanylphenyl)methylamino]ethanol](/img/structure/B6636734.png)
![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)

![1-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6636775.png)
![1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6636780.png)